molecular formula C21H30Cl2N2O3 B4053084 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride

Cat. No.: B4053084
M. Wt: 429.4 g/mol
InChI Key: GXYJAPQPFHQGLM-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a piperazine ring, a hydroxyethyl group, and a phenylphenoxy group

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.2ClH/c24-15-14-22-10-12-23(13-11-22)16-20(25)17-26-21-8-6-19(7-9-21)18-4-2-1-3-5-18;;/h1-9,20,24-25H,10-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYJAPQPFHQGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the reaction of piperazine with ethylene oxide to form 1-(2-hydroxyethyl)piperazine . This intermediate is then reacted with 4-phenylphenol under specific conditions to introduce the phenylphenoxy group . The final step involves the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups to the piperazine ring .

Scientific Research Applications

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can bind to various receptors, modulating their activity. The hydroxyethyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity. Additionally, the phenylphenoxy group can interact with hydrophobic pockets in target proteins, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride is unique due to the combination of its piperazine ring, hydroxyethyl group, and phenylphenoxy group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Reactant of Route 2
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1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride

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